

Electron ionization mass spectrum of chlorodimethylphosphine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Chlorodimethylphosphine*

Cat. No.: *B1581527*

[Get Quote](#)

An In-depth Technical Guide to the Electron Ionization Mass Spectrum of **Chlorodimethylphosphine**

Authored by a Senior Application Scientist

This guide provides a detailed examination of the electron ionization mass spectrum of **chlorodimethylphosphine** ((CH₃)₂PCI). It is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize mass spectrometry for structural elucidation and compound identification. This document moves beyond a simple data report to offer insights into the fragmentation logic, experimental considerations, and the interpretation of the spectral data grounded in established chemical principles.

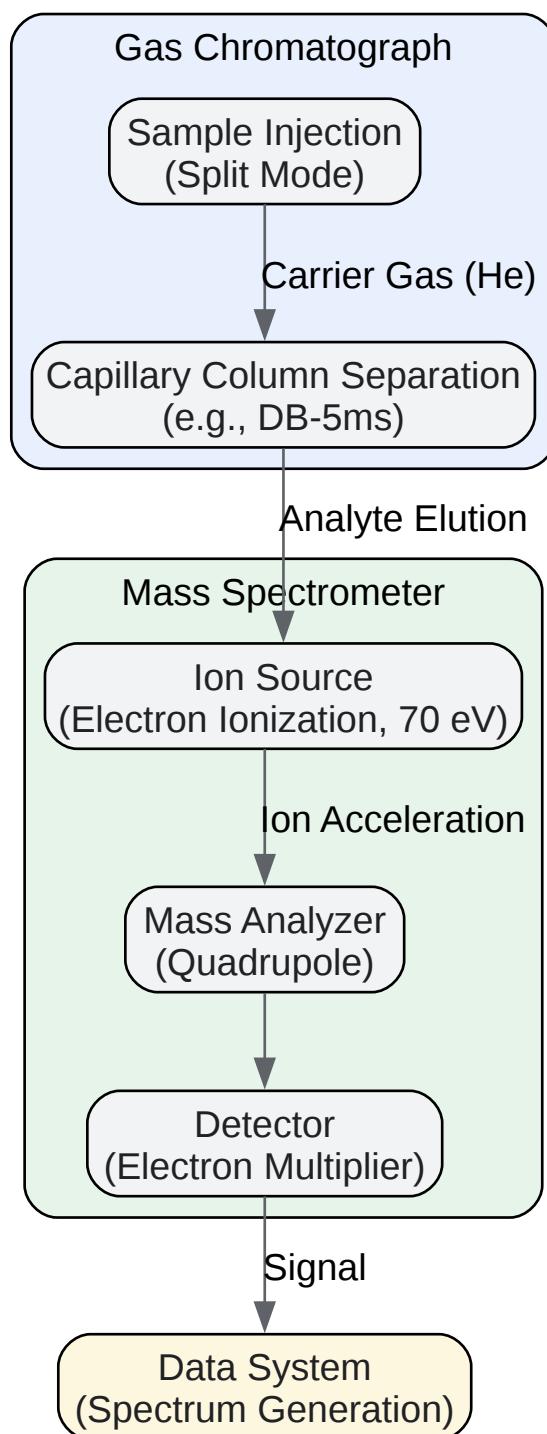
Introduction to Chlorodimethylphosphine and Mass Spectrometry

Chlorodimethylphosphine (CAS No. 811-62-1) is a reactive organophosphorus compound with a molecular weight of 96.496 g/mol .^[1] It serves as a crucial precursor and ligand in synthetic chemistry, particularly in the formation of phosphine-containing catalysts and materials. Given its volatility and reactivity, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an ideal analytical technique for its characterization.

Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard a molecule in the gas phase.^{[2][3]} This process is energetic enough to not only remove an

electron, creating a molecular ion ($M^{+\bullet}$), but also to induce extensive fragmentation.[2][4] The resulting pattern of fragment ions is highly reproducible and serves as a molecular fingerprint, enabling confident structural confirmation.

Experimental Protocol: GC-MS Analysis


A robust and self-validating protocol is essential for acquiring a clean and representative mass spectrum. The following outlines a standard methodology for the analysis of **chlorodimethylphosphine**. Gas chromatography is a powerful technique for separating volatile compounds before they enter the mass spectrometer.[5]

Step-by-Step GC-MS Methodology

- Sample Preparation: Due to its reactivity, **chlorodimethylphosphine** should be handled under an inert atmosphere (e.g., Nitrogen or Argon). Dilute the sample in a dry, aprotic solvent such as anhydrous hexane or toluene to a concentration of approximately 10-100 $\mu\text{g/mL}$.
- Instrumentation: A standard GC-MS system, such as an Agilent 6890N GC coupled with a 5975B MSD, is suitable for this analysis.[6]
- Gas Chromatography Conditions:
 - Injection Port: Set to 250°C with a split ratio of 50:1 to prevent column overloading.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - GC Column: A low-polarity capillary column, such as a DB-5ms (5% phenyl-dimethylpolysiloxane), is recommended for its inertness and efficiency in separating organophosphorus compounds.[6] A typical dimension would be 30 m length x 0.25 mm internal diameter x 0.25 μm film thickness.
 - Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program ensures the elution of the analyte with good peak shape.
- Mass Spectrometry Conditions:

- Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that are comparable to library spectra.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: Scan from m/z 30 to 200 to ensure capture of the molecular ion and all significant fragments.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for GC-EI-MS analysis of **chlorodimethylphosphine**.

Analysis of the Electron Ionization Mass Spectrum

The EI mass spectrum of **chlorodimethylphosphine** is characterized by a distinct molecular ion peak and several major fragment ions resulting from predictable bond cleavages. The data presented here is based on the spectrum available in the NIST Mass Spectrometry Data Center.[\[7\]](#)

Molecular Ion ($M^{+\bullet}$) and Isotopic Pattern

The molecular formula of **chlorodimethylphosphine** is C_2H_6ClP .[\[1\]](#) A key feature in its mass spectrum is the presence of chlorine, which has two stable isotopes: ^{35}Cl (75.8% abundance) and ^{37}Cl (24.2% abundance), in an approximate 3:1 ratio. This results in two molecular ion peaks:

- m/z 96: Corresponding to $[C_2H_6^{35}ClP]^{+\bullet}$
- m/z 98: Corresponding to $[C_2H_6^{37}ClP]^{+\bullet}$

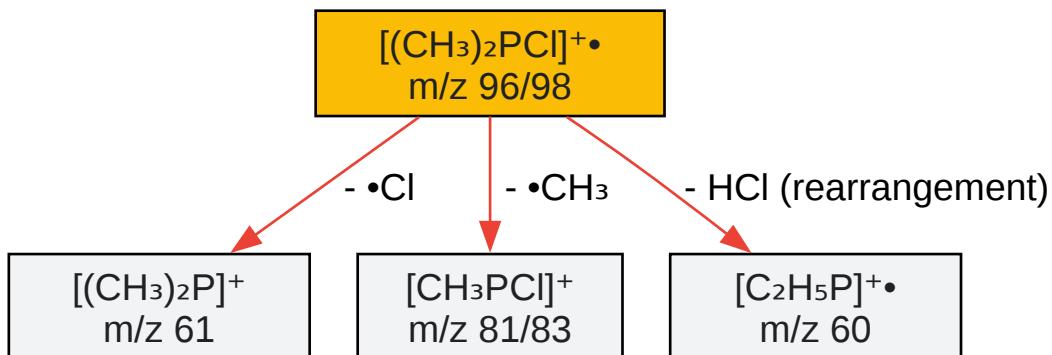
The peak at m/z 96 will have roughly three times the intensity of the peak at m/z 98, a signature pattern for a molecule containing a single chlorine atom.

Key Fragmentation Pathways

The fragmentation of the molecular ion is driven by the cleavage of the weakest bonds and the formation of stable neutral or charged species.[\[2\]](#)[\[4\]](#) For **chlorodimethylphosphine**, the primary fragmentation routes involve the cleavage of the P-Cl and P-C bonds.

- Loss of a Chlorine Radical (P-Cl Cleavage): The P-Cl bond is relatively weak, and its cleavage is a dominant fragmentation pathway. This results in the formation of the dimethylphosphinyl cation.
 - $[(CH_3)_2PCl]^{+\bullet} \rightarrow [(CH_3)_2P]^+ + Cl\bullet$
 - This gives a strong peak at m/z 61. This is often the base peak (the most intense peak in the spectrum), indicating the high stability of the resulting dimethylphosphinyl cation.
- Loss of a Methyl Radical (P-C Cleavage): Cleavage of a phosphorus-carbon bond results in the loss of a methyl radical ($\bullet CH_3$).
 - $[(CH_3)_2PCl]^{+\bullet} \rightarrow [CH_3PCl]^+ + \bullet CH_3$

- This fragmentation pathway leads to an ion cluster at m/z 81 (for ^{35}Cl) and m/z 83 (for ^{37}Cl), again preserving the characteristic 3:1 isotopic ratio.
- Loss of HCl: Another common pathway for chloro-compounds is the elimination of a neutral hydrogen chloride molecule. This likely involves a rearrangement.
 - $[(\text{CH}_3)_2\text{PCl}]^{+\bullet} \rightarrow [\text{C}_2\text{H}_5\text{P}]^{+\bullet} + \text{HCl}$
 - This produces a radical cation at m/z 60.


Summary of Spectral Data

The quantitative data from the mass spectrum is summarized below.

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Proposed Ion Assignment
98	32	$[\text{C}_2\text{H}_6^{37}\text{ClP}]^{+\bullet}$ (Molecular Ion, M+2)
96	100	$[\text{C}_2\text{H}_6^{35}\text{ClP}]^{+\bullet}$ (Molecular Ion, M+•)
83	15	$[\text{CH}_3^{37}\text{ClP}]^+$
81	45	$[\text{CH}_3^{35}\text{ClP}]^+$
61	95	$[(\text{CH}_3)_2\text{P}]^+$
60	55	$[\text{C}_2\text{H}_5\text{P}]^{+\bullet}$
47	40	$[\text{CH}_2\text{P}]^+$

Note: Relative intensities are approximate and can vary slightly between instruments. The base peak is set to 100%. In this specific NIST spectrum, the molecular ion at m/z 96 happens to be the base peak, though in many similar compounds the loss of Cl leads to the base peak.

Fragmentation Pathway Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chloro(dimethyl)phosphine [webbook.nist.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. agilent.com [agilent.com]
- 7. Chloro(dimethyl)phosphine [webbook.nist.gov]
- To cite this document: BenchChem. [Electron ionization mass spectrum of chlorodimethylphosphine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581527#electron-ionization-mass-spectrum-of-chlorodimethylphosphine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com